4-Phenoxyphenyl isocyanate

Descripción general

Descripción

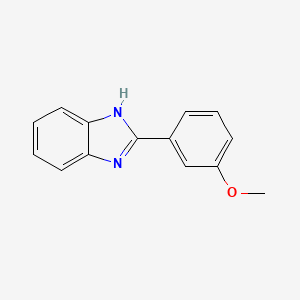

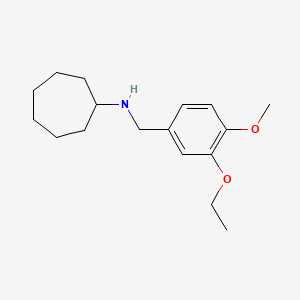

4-Phenoxyphenyl isocyanate, also known as 1-isocyanato-4-phenoxybenzene, is an aryl isocyanate . It has a molecular weight of 211.22 and its linear formula is C6H5OC6H4NCO . It is used in the preparation of piperazinylquinazoline ureas by condensation of piperazinylquinazoline with aryl isocyanates . It is also reported to be used for the synthesis and evaluation of urea-based indazoles .

Synthesis Analysis

The synthesis of isocyanates can be achieved through several methods. One method involves the oxidation of isonitriles to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . Another method involves a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C=Nc1ccc(Oc2ccccc2)cc1 . The InChI representation is 1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H .

Chemical Reactions Analysis

This compound can react with thiols in a base-catalyzed thiol-isocyanate “click” reaction to rapidly generate functional polymeric surfaces . This reaction has been recognized for its potential as a click reaction .

Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 307.4±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol . The flash point is 136.0±17.6 °C . The index of refraction is 1.561 .

Aplicaciones Científicas De Investigación

1. Li-ion Battery Performance Enhancement

A study by Zhang (2006) highlighted the use of aromatic isocyanates, including 4-fluorophenyl isocyanate and phenyl isocyanate, in enhancing the performance of Li-ion batteries. These isocyanates reduce initial irreversible capacities in the solid electrolyte interface on graphite surfaces, thus improving the cycleability of the batteries. The effectiveness is attributed to the high reactivity of isocyanates with chemisorbed oxygen groups on graphite, leading to more stable products that have better affinity to the subsequently formed solid electrolyte interface (Zhang, 2006).

2. Reaction Kinetics and Mechanism in Organic Chemistry

Yang et al. (2010) investigated the kinetics and mechanism of the carbamate reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate. This study provides insights into the reactivity of isocyanates with different types of hydroxyl groups, offering valuable information for the synthesis and development of new organic compounds (Yang et al., 2010).

3. Isocyanate DNA Adducts in Biomonitoring

Research by Beyerbach, Farmer, and Sabbioni (2006) explored the formation of DNA adducts deriving from isocyanates like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate. The synthesis and characterization of these DNA adducts are crucial for biomonitoring individuals exposed to xenobiotics, thus having implications in occupational health and safety (Beyerbach, Farmer, & Sabbioni, 2006).

4. Polymerization and Thermal Latency in Material Science

Makiuchi, Sudo, and Endo (2015) synthesized N-aryl-N′-pyridyl ureas by reacting 4-aminopyridine with various isocyanates, including phenyl isocyanate. This research contributes to the understanding of thermal latency in the polymerization of epoxides, which is crucial for developing advanced materials (Makiuchi, Sudo, & Endo, 2015).

5. Optically Active Polyphenyl Is

ocyanates in Polymer ChemistryMaeda and Okamoto (1998) developed novel optically active aromatic isocyanates, including derivatives of phenyl isocyanate. Their study focuses on the synthesis and conformational behavior of these isocyanates, which are significant for the creation of polymers with specific optical properties. This has implications for materials science, particularly in the area of advanced polymer design (Maeda & Okamoto, 1998).

6. Synthesis of Blocked Polyisocyanates in Urethane Production

Kalaimani, Ali, and Nasar (2016) focused on the synthesis of blocked polyisocyanates using phenols with electron-withdrawing substituents. These compounds are crucial for producing heat-cured polyurethane products. The study delves into the kinetics and thermodynamics of the blocking and deblocking processes, offering valuable insights for the industrial production of polyurethanes (Kalaimani, Ali, & Nasar, 2016).

7. Allophanate Formation in Polyisocyanates

Lapprand et al. (2005) investigated the reactions between polyisocyanates, including phenyl isocyanate derivatives, and diurethanes at high temperatures. This study is significant for understanding the formation of allophanates in industrial processes involving isocyanates, contributing to the development of materials with specific properties (Lapprand et al., 2005).

Safety and Hazards

4-Phenoxyphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Mecanismo De Acción

Target of Action

4-Phenoxyphenyl isocyanate is a reagent used for the preparation of piperazinylquinazoline ureas by condensation of piperazinylquinazoline with aryl isocyanates . It primarily targets hydrogen-acidic compounds such as alcohols, phenols, and amines .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to the formation of carbamates and ureas . The reaction may proceed by three fundamental mechanisms depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of hydrogen-acidic compounds into carbamates and ureas . These transformations can lead to different rate laws and structure–reactivity relationships .

Pharmacokinetics

It’s known that the compound has a boiling point of 170 °c/3 mmhg and a density of 1169 g/mL at 25 °C .

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of hydrogen-acidic compounds into carbamates and ureas . This transformation can lead to different rate laws and structure–reactivity relationships .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known that the compound reacts with water . Therefore, the presence of water in the environment could potentially influence the compound’s action, efficacy, and stability. Additionally, safety data sheets advise against discharging the compound into the environment .

Análisis Bioquímico

Biochemical Properties

4-Phenoxyphenyl isocyanate plays a significant role in biochemical reactions due to its ability to react with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its isocyanate functional group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins and enzymes. These interactions can lead to the formation of stable urea linkages, which can alter the structure and function of the biomolecules involved .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes through covalent bonding. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of urea linkages with key signaling proteins can disrupt normal cellular communication, leading to altered gene expression and metabolic changes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino groups, to form stable urea linkages. This reaction can inhibit or activate enzymes, depending on the specific biomolecule involved. Additionally, the covalent modification of proteins can lead to changes in their structure and function, ultimately affecting cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is known to be sensitive to moisture, which can lead to hydrolysis and degradation over time. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause minimal changes in cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can cause severe toxicity, including respiratory irritation, skin irritation, and eye damage. These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the hydrolysis of the isocyanate group, leading to the formation of amines and carbon dioxide. These metabolic reactions can affect the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters. Once inside the cell, it can interact with various binding proteins, which can affect its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism and signaling .

Propiedades

IUPAC Name |

1-isocyanato-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBUGOFIKAHZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370560 | |

| Record name | 4-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59377-19-4 | |

| Record name | 4-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENOXYPHENYL ISOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the synthetic routes to obtain 4-Phenoxyphenyl isocyanate and its derivatives?

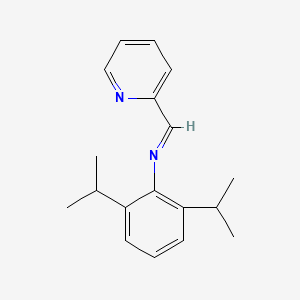

A: this compound derivatives can be synthesized using a multi-step approach. For instance, a fluorinated derivative, 4″, 4″′-(hexafluoroisopropylidene) bis(this compound) (HPI), was synthesized starting with 4″, 4″′-(hexafluoroisopropylidene)bis(4-phenoxyaniline) (HPA) []. This involved reacting HPA with phenyl chloroformate to yield a carbamate intermediate, followed by treatment with trimethylsilylchloride (TMS-Cl) and triethylamine (TEA). Thermal decomposition of the resulting product yielded the desired HPI. Another derivative, 2,6-Diisopropyl-4-phenoxyphenyl isocyanate, was synthesized from 2,6-diisopropylaniline through bromination, Ullmann condensation, and a thiocyanation reaction [].

Q2: What are the applications of this compound derivatives in polymer chemistry?

A: this compound derivatives are valuable monomers for synthesizing novel polymers. Specifically, 4″, 4″′-(hexafluoroisopropylidene) bis(this compound) (HPI) was used to synthesize a fluorinated linear polycarbodiimide (F-PCD) []. This polymer exhibited promising properties like high glass transition temperature (Tg) up to 230 °C and a low dielectric constant (2.98 at 1 MHz), making it attractive for applications requiring thermal stability and electrical insulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)